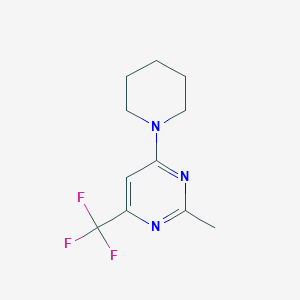

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

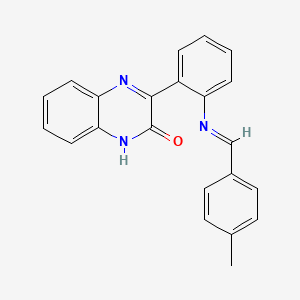

Vue d'ensemble

Description

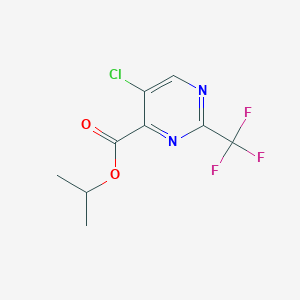

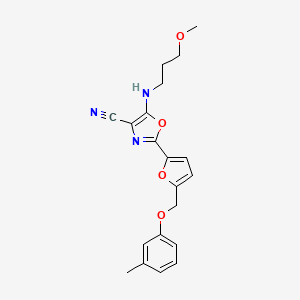

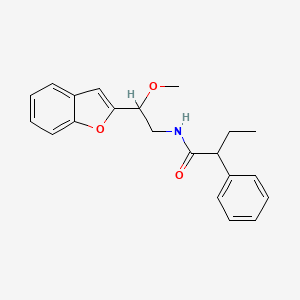

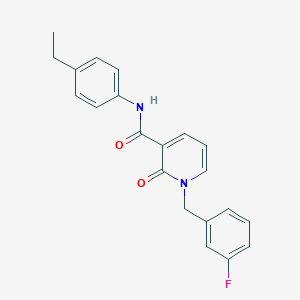

“2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, is attached to the pyrimidine ring. The trifluoromethyl group (-CF3) and a methyl group (-CH3) are also attached to the pyrimidine ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for this class of compounds. This could include electrophilic substitution, nucleophilic substitution, or condensation reactions. The exact reactivity would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and potentially its metabolic stability .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Studies

One application of piperidine derivatives, closely related to the compound , is in the field of corrosion inhibition. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. These studies provide insights into the global reactivity parameters, such as HOMO and LUMO energies, and the adsorption behaviors on metal surfaces, illustrating the potential of such compounds in corrosion protection technologies (Kaya et al., 2016).

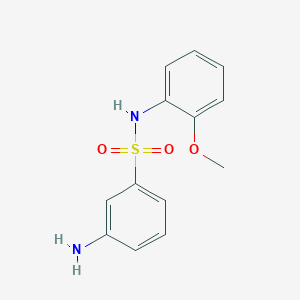

Synthesis and Pharmacological Properties

In the realm of medicinal chemistry, derivatives of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine have been explored for their pharmacological properties. Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showing a wide range of pharmacological activities, including antiemetic and analgesic properties. This research underscores the chemical's utility in developing new therapeutic agents (Mattioda et al., 1975).

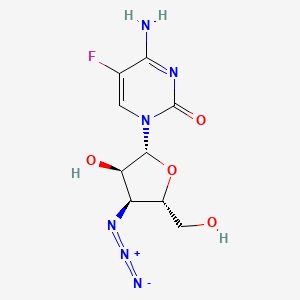

Nonlinear Optical (NLO) Properties

Hussain et al. (2020) performed a detailed study on thiopyrimidine derivatives to explore their electronic, linear, and nonlinear optical properties. These investigations, conducted through density functional theory (DFT) and time-dependent DFT (TDDFT), reveal the significant NLO character of these molecules, suggesting their application in optoelectronic and high-tech devices (Hussain et al., 2020).

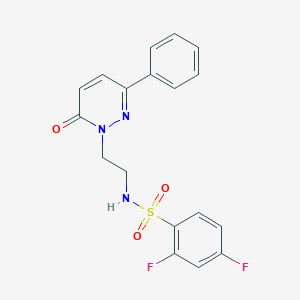

DNA Interaction and Anticancer Potential

Wilson et al. (1990) studied the interactions of unfused tricyclic aromatic compounds, including those with terminal piperazino groups similar to our compound of interest, with DNA. Their research, focusing on the amplifier effect of these compounds on the anticancer activity of bleomycins, reveals potential mechanisms of DNA interaction, contributing to the understanding of anticancer drug action (Wilson et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-8-15-9(11(12,13)14)7-10(16-8)17-5-3-2-4-6-17/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBORRZLVRAXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)